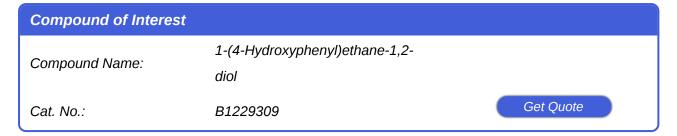


# Spectroscopic Profile of 1-(4-Hydroxyphenyl)ethane-1,2-diol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(4-Hydroxyphenyl)ethane-1,2-diol** is a phenolic compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its structural and chemical properties is paramount for its application in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Hydroxyphenyl)ethane-1,2-diol**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived public data, this guide incorporates predicted spectral information from reliable computational sources, presented alongside detailed, generalized experimental protocols for the acquisition of such data.

## **Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **1-(4- Hydroxyphenyl)ethane-1,2-diol**. These values provide a foundational dataset for the identification and characterization of the compound.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Table 1: Predicted <sup>1</sup>H NMR Data (Solvent: DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	Doublet	2H	Ar-H (ortho to - CH(OH)-)
~6.70	Doublet	2H	Ar-H (ortho to -OH)
~4.80	Triplet	1H	-CH(OH)-
~3.50	Doublet	2H	-CH <sub>2</sub> (OH)
~9.20	Singlet	1H	Ar-OH
~5.10	Singlet	1H	-CH(OH)-OH
~4.90	Singlet	1H	-CH <sub>2</sub> (OH)OH

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
~156.0	Ar-C (para to -CH(OH)-)
~131.0	Ar-C (ipso, attached to -CH(OH)-)
~128.0	Ar-CH (ortho to -CH(OH)-)
~115.0	Ar-CH (ortho to -OH)
~75.0	-CH(OH)-
~65.0	-CH <sub>2</sub> (OH)

## **Infrared (IR) Spectroscopy**

Table 3: Predicted IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic and alcoholic)
~3030	Medium	C-H stretch (aromatic)
~2930	Medium	C-H stretch (aliphatic)
~1600, ~1510	Strong	C=C stretch (aromatic ring)
~1240	Strong	C-O stretch (phenolic)
~1080	Strong	C-O stretch (alcoholic)
~830	Strong	C-H bend (para-substituted aromatic)

### Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
154	40	[M] <sup>+</sup> (Molecular Ion)
123	100	[M - CH <sub>2</sub> OH] <sup>+</sup>
107	60	[M - CH <sub>2</sub> OH - O] <sup>+</sup> or [C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
94	30	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of phenolic and diol compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule to elucidate its structure.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Hydroxyphenyl)ethane-1,2-diol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Acetone-d<sub>6</sub>) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrument Setup:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Tune and shim the instrument to the lock signal of the deuterated solvent.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
  - Process the FID with an exponential window function and Fourier transform.



- Phase and baseline correct the spectrum.
- Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

#### Methodology:

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
  - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Spectrum Acquisition:
  - Place the sample (or KBr pellet) in the sample holder.
  - Acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



 Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[1]

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

#### Methodology:

- Sample Introduction:
  - Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
  - Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph for separation before introduction into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

#### Ionization:

 Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[2] This is a "hard" ionization technique useful for structural elucidation.

#### Mass Analysis:

 The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

#### Detection:

 The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

#### Data Analysis:

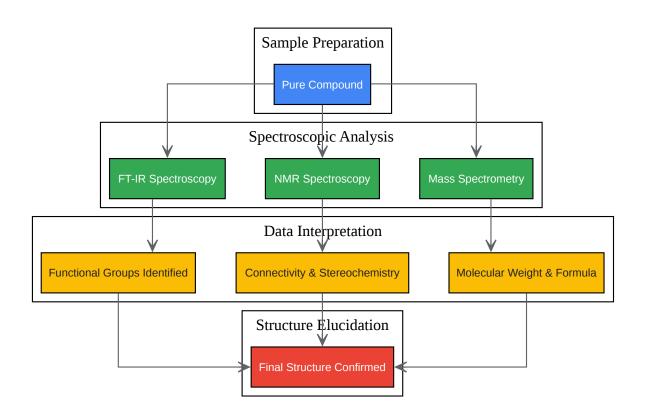
• Identify the molecular ion peak ([M]+) to determine the molecular weight.



 Analyze the fragmentation pattern to identify characteristic fragment ions that provide structural information.

### **Visualization**

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **1-(4-Hydroxyphenyl)ethane-1,2-diol**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

### Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **1-(4-Hydroxyphenyl)ethane-1,2-diol**, which is essential for its identification and characterization in a research setting. The detailed experimental protocols offer practical guidance for obtaining



this data. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural elucidation of this and other organic molecules, which is a critical step in the drug development pipeline and other scientific applications. Researchers are encouraged to use this guide as a starting point and to perform their own experimental verification of the presented data.

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